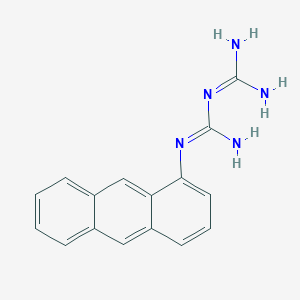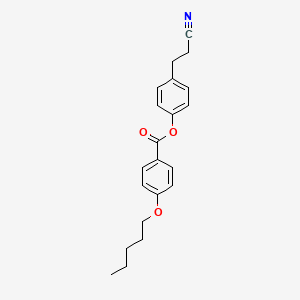
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to a pentyloxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-(2-cyanoethyl)phenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Cyanoethyl)phenyl benzoate
- 4-(Pentyloxy)phenyl 4-(pentyloxy)benzoate
- 4-(2-Cyanoethyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is unique due to the presence of both a cyanoethyl group and a pentyloxybenzoate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility .
Propiedades
Número CAS |
59854-71-6 |
|---|---|
Fórmula molecular |
C21H23NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[4-(2-cyanoethyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-16-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(8-12-20)6-5-15-22/h7-14H,2-6,16H2,1H3 |
Clave InChI |
IMRBKMXFEYMOII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
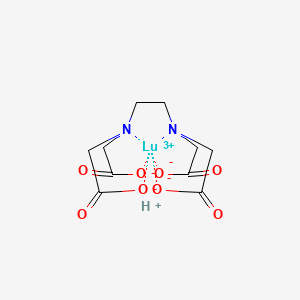
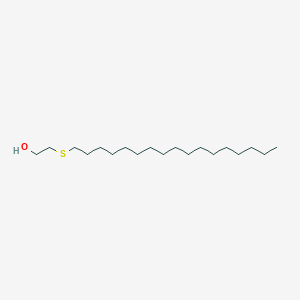
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
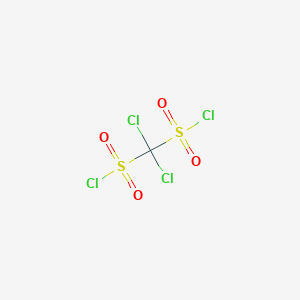
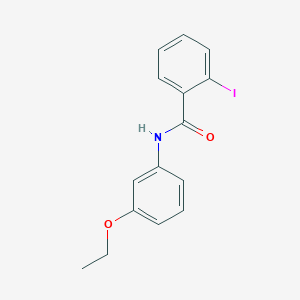
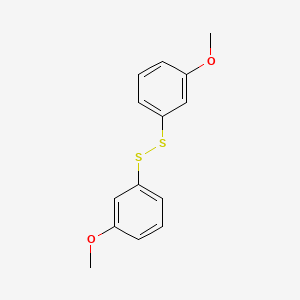
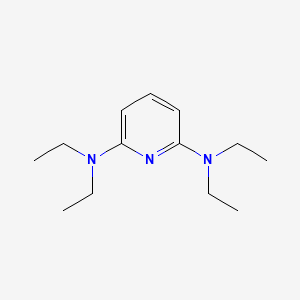
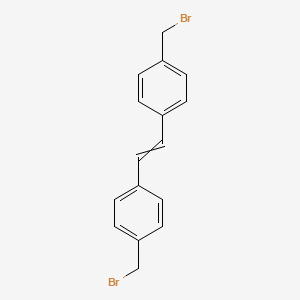
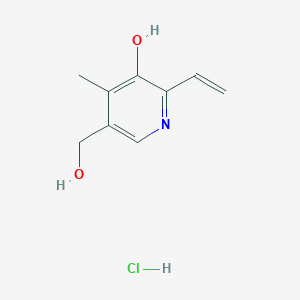
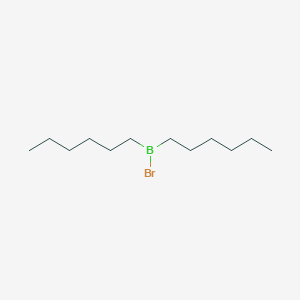
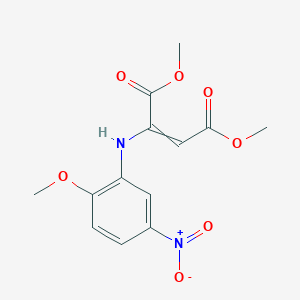
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
